molecular formula C15H20N2 B107045 Vabicaserin CAS No. 620948-93-8

Vabicaserin

Numéro de catalogue: B107045
Numéro CAS: 620948-93-8
Poids moléculaire: 228.33 g/mol
Clé InChI: NPTIPEQJIDTVKR-STQMWFEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vabicaserin is a small molecule that has been investigated for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. It is a selective agonist of the 5-hydroxytryptamine 2C receptor, which plays a significant role in modulating neurotransmitter release in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vabicaserin can be synthesized through a multi-step process involving the formation of a cyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline core structure. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-performance liquid chromatography for purification and ensuring the reaction conditions are scalable. The process also involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Vabicaserin

Activité Biologique

Vabicaserin, also known by its code name SCA-136, is a selective agonist of the 5-HT2C receptor, which has gained attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and implications for future research.

Pharmacological Profile

This compound's primary mechanism of action involves its selective activation of the 5-HT2C receptor. The compound exhibits a high binding affinity for this receptor subtype, with an inhibition constant (KiK_i) of approximately 3 nM, and acts as a full agonist with an effective concentration (EC50EC_{50}) of 8 nM and maximum efficacy (EmaxE_{max}) of 100% in stimulating calcium mobilization in vitro .

In addition to its effects on the 5-HT2C receptor, this compound also shows antagonistic properties at the 5-HT2B receptor (with an IC50IC_{50} of 29 nM) and weak antagonism at the 5-HT2A receptor (with an IC50IC_{50} of 1,650 nM) . This selectivity profile suggests that this compound may reduce dopamine release in the mesolimbic pathway while enhancing levels of acetylcholine and glutamate in the prefrontal cortex, potentially addressing both positive and cognitive symptoms of schizophrenia .

Case Studies and Trials

A pivotal study evaluating this compound's efficacy involved a randomized, double-blind, placebo-controlled trial with 314 hospitalized patients diagnosed with acute schizophrenia. Participants were assigned to receive either this compound (200 mg or 400 mg per day), olanzapine (15 mg per day), or placebo over six weeks. The primary endpoint was measured using the Positive and Negative Syndrome Scale (PANSS) .

Results indicated that:

  • The 200 mg/day dose of this compound demonstrated significant improvement in PANSS scores compared to placebo.
  • The 400 mg/day dose showed a non-significant trend toward improvement.
  • Both doses resulted in significant enhancements in PANSS Negative scores, while placebo groups exhibited worsening symptoms .

The study concluded that this compound was well tolerated with no significant safety concerns or weight gain associated with its use, contrasting with olanzapine which caused weight gain in participants .

Efficacy Predictions

Further research utilized predictive models to assess this compound's potential effectiveness based on pharmacological data. These models indicated that concentrations between 100 mg and 200 mg administered twice daily could lead to clinically meaningful improvements in PANSS scores, aligning closely with observed outcomes from clinical trials .

Summary of Biological Activity

The following table summarizes key pharmacological characteristics and clinical findings related to this compound:

Parameter Value
Receptor Target 5-HT2C (agonist), 5-HT2B (antagonist)
Binding Affinity (KiK_i) 3 nM (5-HT2C), 29 nM (5-HT2B)
Effective Concentration (EC50EC_{50}) 8 nM
Clinical Trial Participants 314
Significant Improvement Dose 200 mg/day
Weight Gain Side Effect None observed

Propriétés

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTIPEQJIDTVKR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336565
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-95-9
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vabicaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VABICASERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin
Reactant of Route 2
Reactant of Route 2
Vabicaserin
Reactant of Route 3
Vabicaserin
Reactant of Route 4
Vabicaserin
Reactant of Route 5
Vabicaserin
Reactant of Route 6
Vabicaserin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.